2-Chloro-3-(4-nitrophenyl)propanoic acid
Description
Contextualization of α-Halogenated Carboxylic Acids in Modern Synthetic Chemistry
α-Halogenated carboxylic acids are organic compounds that feature a halogen atom (F, Cl, Br, or I) attached to the carbon atom immediately adjacent to a carboxyl group (the α-carbon). wikipedia.org This structural arrangement confers unique reactivity, making these compounds powerful intermediates in organic synthesis. wikipedia.orgfiveable.me The presence of the halogen at the α-position makes this carbon an electrophilic center, highly susceptible to nucleophilic substitution reactions. libretexts.org
The synthesis of α-halo acids is most classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.comjove.com This method involves treating a carboxylic acid having an α-hydrogen with a halogen (typically Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus or a phosphorus halide (like PBr₃). libretexts.orgchemistrysteps.com The reaction proceeds via the formation of an acid halide intermediate, which more readily enolizes than the parent carboxylic acid. chemistrysteps.comjove.com This enol then reacts with the halogen, followed by hydrolysis, to yield the α-halogenated carboxylic acid. libretexts.org
The utility of α-halogenated carboxylic acids stems from their ability to serve as precursors for a variety of other functional groups. They are particularly valuable in the synthesis of α-amino acids and α-hydroxy acids through SN2 reactions with ammonia (B1221849) or hydroxide (B78521), respectively. wikipedia.orglibretexts.org Their role as potent alkylating agents is also well-established. wikipedia.org
| Reaction Type | Reagent | Product | Significance |
|---|---|---|---|
| Nucleophilic Substitution (Amination) | Ammonia (NH₃) | α-Amino Acid | Fundamental for peptide and protein synthesis. libretexts.org |
| Nucleophilic Substitution (Hydroxylation) | Hydroxide (e.g., NaOH) followed by acidification | α-Hydroxy Acid | Common scaffold in natural products and pharmaceuticals. libretexts.org |
| Darzens Reaction (with esters) | Ketone/Aldehyde, Base | α,β-Epoxy Ester (Glycidic Ester) | Formation of new carbon-carbon bonds and epoxides. wikipedia.org |
| Elimination | Base | α,β-Unsaturated Carboxylic Acid | Creates valuable unsaturated systems. |
Significance of Nitroaromatic Derivatives in Organic Transformations
Nitroaromatic compounds are organic molecules containing one or more nitro groups (–NO₂) attached to an aromatic ring. nih.gov The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that profoundly influences the reactivity of the aromatic ring. mdpi.commdpi-res.com This strong electron-withdrawing effect, operating through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. mdpi-res.com
The synthesis of nitroaromatic compounds is typically achieved through electrophilic nitration, a reaction that involves treating an aromatic compound with a mixture of nitric acid and sulfuric acid. nih.govnumberanalytics.com This process generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. numberanalytics.com
The significance of nitroaromatic derivatives in synthesis is multifaceted. mdpi.com
Precursors to Anilines: The most common and vital transformation of the nitro group is its reduction to an amino group (–NH₂). This conversion is a cornerstone of synthetic chemistry, as aromatic amines (anilines) are themselves crucial intermediates for the production of dyes, pharmaceuticals, and polymers. researchgate.net
Activating Groups: The electron-withdrawing nature of the nitro group can facilitate reactions that would otherwise be difficult. It acidifies protons on adjacent carbons and activates the aromatic ring to attack by nucleophiles. mdpi.com
Versatile Intermediates: Nitroaromatic compounds are starting materials for a vast range of products, including pesticides, explosives, and analgesics. nih.govnumberanalytics.com
| Property | Effect of Nitro Group | Synthetic Implication |
|---|---|---|
| Electron Density | Strongly decreases electron density on the aromatic ring. mdpi-res.com | Deactivates the ring toward electrophilic attack; activates it for nucleophilic attack. |
| Reactivity | Serves as a meta-director in electrophilic aromatic substitution. | Controls the regioselectivity of subsequent functionalization. |
| Transformations | Readily reduced to an amino group. mdpi-res.com | Provides a reliable route to anilines and their derivatives. researchgate.net |
| Leaving Group Potential | Can act as a leaving group in certain nucleophilic substitution reactions. mdpi-res.com | Enables denitration reactions for further molecular diversification. |
Historical Overview of Synthetic Approaches to 2-Substituted Propanoic Acid Scaffolds
The synthesis of propanoic acids with substituents at the C-2 (or α) position is a classic objective in organic chemistry, with many methods developed over the past century. One of the earliest and most enduring methods for introducing a halogen at this position is the aforementioned Hell-Volhard-Zelinsky (HVZ) reaction, first reported in the 1880s. chemistrysteps.com This transformation provided a reliable pathway to α-bromo and α-chloro carboxylic acids, which could then be converted into other 2-substituted derivatives. quora.comquora.com
Beyond direct halogenation, other historical approaches include:
Malonic Ester Synthesis: A versatile method for preparing carboxylic acids. Alkylation of diethyl malonate with an appropriate electrophile, followed by hydrolysis and decarboxylation, can yield a variety of substituted acetic acids. To obtain a 2-substituted propanoic acid, the process would involve the alkylation of a malonic ester derivative.
Alkylation of Enolates: The direct alkylation of a propanoic acid enolate (or its ester equivalent) provides another route. This requires a strong base to deprotonate the α-carbon, forming a nucleophilic enolate that can then react with an electrophile.
Darzens and Willgerodt Reactions: For many years, these reactions were standard methods for accessing certain classes of substituted acids, including 2-arylpropanoic acids. researchgate.net
More recent methods have focused on asymmetric synthesis to produce enantiomerically pure 2-substituted propanoic acids, which are critical components of many pharmaceuticals. nih.gov These modern approaches often employ chiral auxiliaries or catalysts to control the stereochemistry of the substitution reaction. nih.gov
Overview of Research Trajectories for 2-Chloro-3-(4-nitrophenyl)propanoic acid
Direct and extensive research specifically detailing the applications of this compound is not widely documented in mainstream literature. However, its structure suggests clear and significant potential as a synthetic intermediate. Its research trajectory is therefore defined by its utility as a building block for more complex molecules, leveraging the combined reactivity of its functional groups.
A key synthetic precursor to this compound is 2-chloro-3-(4-nitrophenyl)propanenitrile. A known preparative method for this nitrile involves the diazotization of p-nitroaniline, which is then reacted with acrylonitrile (B1666552) in an acetone (B3395972) solution with a copper(II) chloride catalyst. prepchem.com The resulting propanenitrile can be readily hydrolyzed under acidic or basic conditions to yield the target this compound.
The research value of this compound lies in its potential for sequential, site-selective modifications:
Nucleophilic displacement of the α-chloro group: The chlorine atom is a good leaving group, positioned for SN2 reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, azides, thiols, alkoxides) to create α-substituted 3-(4-nitrophenyl)propanoic acid derivatives. A particularly valuable trajectory is the synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, a nitro-derivative of the amino acid phenylalanine, which can be incorporated into peptides. medchemexpress.com
Reduction of the nitro group: The nitro group can be selectively reduced to an amine, yielding 2-Chloro-3-(4-aminophenyl)propanoic acid. This aniline (B41778) derivative can then undergo a host of further reactions, such as diazotization or acylation, to build molecular complexity.
Combined Transformations: The two sites can be manipulated in various orders to create a diverse library of compounds. For example, the chlorine can be displaced first, followed by reduction of the nitro group, or vice versa, leading to different sets of intermediates and final products.
Therefore, the research trajectory for this compound is that of a versatile bifunctional intermediate, poised for use in the synthesis of novel amino acids, pharmaceutical scaffolds, and other fine chemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORDELZJERSFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 3 4 Nitrophenyl Propanoic Acid
Conventional Synthetic Routes to the 2-Chloro-3-(4-nitrophenyl)propanoic acid Backbone
The foundational structure of this compound is built upon a 3-phenylpropanoic acid skeleton. The key transformations involve the introduction of a chlorine atom at the C-2 position and a nitro group at the C-4 position of the aromatic ring. The sequence of these transformations is critical to achieving the desired product with high yield and purity.
Direct Halogenation Strategies for Propanoic Acid Derivatives
Direct halogenation of the α-carbon of a carboxylic acid is a fundamental transformation in organic synthesis. Several established methods can be employed for the α-chlorination of a 3-(4-nitrophenyl)propanoic acid precursor.
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. nrochemistry.comalfa-chemistry.comwikipedia.org This reaction typically involves treating the carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus trihalide (e.g., PCl₃) or red phosphorus. nrochemistry.comalfa-chemistry.com The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes. wikipedia.orgmasterorganicchemistry.combyjus.com The enol form subsequently reacts with the halogen to yield the α-halogenated acyl halide, which is then hydrolyzed during workup to the final α-halo carboxylic acid. wikipedia.orgmasterorganicchemistry.com
The general mechanism involves the following steps:
Formation of Acyl Halide: The carboxylic acid reacts with the phosphorus trihalide to form an acyl halide. masterorganicchemistry.com
Enolization: The acyl halide tautomerizes to its enol form. masterorganicchemistry.combyjus.com
α-Halogenation: The enol reacts with the halogen at the α-position. masterorganicchemistry.combyjus.com
Hydrolysis: The resulting α-halo acyl halide is hydrolyzed to the α-halo carboxylic acid. wikipedia.orgmasterorganicchemistry.com
While traditionally performed with bromine, the HVZ reaction can be adapted for chlorination. alfa-chemistry.com However, the reaction conditions are often harsh, requiring high temperatures and extended reaction times. nrochemistry.combyjus.com
| Reagent/Condition | Role | Typical Conditions |
| Chlorine (Cl₂) | Halogenating agent | Stoichiometric amount |
| PCl₃ or Red Phosphorus | Catalyst | Catalytic amount |
| Heat | To promote reaction | High temperatures, reflux nrochemistry.combyjus.com |
| Water | For workup/hydrolysis | Added after halogenation |
N-Chlorosuccinimide (NCS) is a versatile and milder reagent for the chlorination of various organic compounds, including the α-position of carbonyls. organic-chemistry.orgjocpr.comresearchgate.net It serves as a source of electrophilic chlorine. organic-chemistry.orgjocpr.com The reaction is often catalyzed by acids or radical initiators. For the α-chlorination of a carboxylic acid derivative, the acid can be converted to a more reactive species like an acid chloride or an ester prior to chlorination with NCS.
The advantages of using NCS include milder reaction conditions and improved selectivity compared to using elemental chlorine. galchimia.com Various catalytic systems can be employed to enhance the efficiency of NCS-mediated chlorinations. organic-chemistry.org
| Reagent | Function | Notes |
| N-Chlorosuccinimide (NCS) | Chlorinating agent | Milder than Cl₂, easier to handle jocpr.comgalchimia.com |
| Acid Catalyst (e.g., H₂SO₄) | Activates NCS | Can enhance the electrophilicity of chlorine organic-chemistry.org |
| Radical Initiator (e.g., AIBN) | Initiates radical chain reaction | Alternative pathway for chlorination |
Trichloroisocyanuric acid (TCCA) is a stable, safe, and powerful chlorinating agent. enamine.netwikipedia.org It is considered a "green" oxidant and chlorinating agent due to its solid nature, stability, low cost, and favorable stoichiometry. researchgate.net TCCA can be more reactive than other N-chloro compounds and can be used for the chlorination of carbonyl compounds. enamine.net The reaction can proceed under mild conditions, and the byproduct, cyanuric acid, is easily removed by filtration. enamine.net TCCA can act as a source of either electrophilic or radical chlorine depending on the reaction conditions. researchgate.netresearchgate.net For the α-chlorination of a carboxylic acid, it may be necessary to convert the acid to a more reactive derivative first.
| Reagent | Key Features |
| Trichloroisocyanuric Acid (TCCA) | Powerful, stable, and safe chlorinating agent enamine.netwikipedia.org |
| Can release electrophilic or radical chlorine researchgate.netresearchgate.net | |
| Byproduct (cyanuric acid) is easily removed enamine.net |
Friedel-Crafts Alkylation Approaches for Aryl-Propanoic Acid Formation
The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings. wikipedia.org To synthesize the 3-phenylpropanoic acid backbone, a Friedel-Crafts alkylation can be employed. byjus.comorganic-chemistry.orglibretexts.org This typically involves the reaction of an aromatic compound (like benzene) with an alkylating agent in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com
However, direct Friedel-Crafts alkylation with reagents that would lead to a propanoic acid side chain can be problematic due to carbocation rearrangements and polyalkylation. libretexts.orgchemistrysteps.com A more reliable approach is the Friedel-Crafts acylation followed by reduction. In this modified approach, an aromatic ring is acylated with a succinic anhydride (B1165640) derivative, followed by reduction of the resulting ketone to furnish the desired 3-arylpropanoic acid.
General Steps for Friedel-Crafts Acylation Route:
Acylation: Benzene (B151609) reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-benzoylpropanoic acid.
Reduction: The carbonyl group of the resulting keto-acid is reduced to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield 3-phenylpropanoic acid. organic-chemistry.org
This two-step sequence avoids the issues of carbocation rearrangement and provides a more controlled synthesis of the 3-phenylpropanoic acid precursor. organic-chemistry.org
Nitration of Phenylpropanoic Acid Precursors
The introduction of the nitro group onto the phenyl ring is a classic electrophilic aromatic substitution reaction. tandfonline.com For the synthesis of 3-(4-nitrophenyl)propanoic acid, the precursor 3-phenylpropanoic acid is treated with a nitrating agent. wikipedia.org The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.
The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which is the active electrophile. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion. The phenylpropanoic acid side chain is an ortho-, para-director, leading to a mixture of isomers. The para-isomer is typically the major product due to steric hindrance at the ortho positions.
| Reagent | Role |
| Concentrated Nitric Acid (HNO₃) | Source of the nitro group |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion (NO₂⁺) |
The nitration is typically carried out at controlled, often low, temperatures to prevent over-nitration and side reactions. The resulting 3-(4-nitrophenyl)propanoic acid can then be subjected to one of the α-chlorination methods described above to yield the final product, this compound. A synthetic pathway for a similar compound, 2-chloro-3-(4-nitrophenyl)propanenitrile, starts with the diazotization of p-nitroaniline followed by a reaction with acrylonitrile (B1666552) and copper(II) chloride. prepchem.com
Advanced and Stereoselective Synthesis of this compound
Enantioselective and Diastereoselective Synthesis
Enantioselective and diastereoselective synthesis techniques are fundamental to modern organic chemistry, allowing for the creation of molecules with specific three-dimensional arrangements. The biological activity of many compounds is often dependent on their stereochemistry, making these synthetic strategies indispensable.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and often recycled. sigmaaldrich.com This methodology has proven to be a powerful tool for the asymmetric synthesis of a wide range of chiral molecules.
In the context of this compound, a chiral auxiliary can be attached to the parent molecule, 3-(4-nitrophenyl)propanoic acid, to form a diastereomeric intermediate. Subsequent α-chlorination of this intermediate proceeds with facial selectivity dictated by the steric and electronic properties of the auxiliary. Evans' oxazolidinones and pseudoephedrine are examples of chiral auxiliaries that have been successfully employed in asymmetric alkylation and other transformations to create chiral centers with high diastereoselectivity. scispace.com The choice of the auxiliary and the reaction conditions are critical factors that influence the degree of stereocontrol. numberanalytics.com
Key Factors in Chiral Auxiliary-Mediated Synthesis:
| Factor | Description |
| Structure of the Chiral Auxiliary | The steric bulk and electronic nature of the auxiliary direct the approach of the incoming electrophile (chlorinating agent). |
| Reaction Conditions | Parameters such as temperature, solvent, and the nature of the base used to form the enolate can significantly impact the diastereoselectivity. |
| Substrate Structure | The inherent structure of the substrate can also influence the stereochemical outcome of the reaction. numberanalytics.com |
Following the diastereoselective chlorination, the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of α-chlorination, chiral amines, such as derivatives of proline or cinchona alkaloids, can activate the substrate towards enantioselective chlorination. nih.govscilit.com For instance, the reaction of an aldehyde with a chlorinating agent in the presence of a chiral secondary amine catalyst can proceed through a chiral enamine intermediate. This intermediate then reacts with the electrophilic chlorine source in a stereocontrolled manner. While much of the research has focused on α-fluorination, the principles can be extended to α-chlorination. beilstein-journals.org A key challenge is controlling the reactivity and selectivity to favor the formation of the desired α-chloro acid derivative.
Table of Organocatalytic Approaches:
| Catalyst Type | General Mechanism | Potential Application |
| Chiral Amines (e.g., Proline derivatives) | Formation of a chiral enamine intermediate, which directs the electrophilic chlorination. | Asymmetric α-chlorination of aldehydes and ketones, which could be precursors to the target acid. |
| Cinchona Alkaloids | Can act as phase-transfer catalysts or nucleophilic catalysts to facilitate enantioselective chlorination. scilit.com | Tandem chlorination/esterification of acid halides. nih.gov |
| Chiral Squaramides | Proposed to activate both the silyl (B83357) ketene (B1206846) acetal (B89532) and the N-chlorosuccinimide (NCS) electrophile through non-covalent interactions. nih.gov | Enantioselective α-chlorination of tertiary silyl ketene acetals. nih.gov |
Transition metal complexes with chiral ligands are powerful catalysts for a wide array of asymmetric reactions. In the realm of α-chlorination, chiral metal complexes can create a chiral environment around the substrate, leading to an enantioselective reaction. For instance, a metal enolate can be formed, and the chiral ligands attached to the metal center can effectively shield one face of the enolate, directing the attack of the chlorinating agent to the other face.
While specific examples for the direct metal-catalyzed asymmetric α-chlorination of 3-(4-nitrophenyl)propanoic acid are not extensively documented in the provided search results, the principles from related transformations can be applied. For example, dual activation strategies involving a chiral nucleophile and an achiral transition metal complex have been successful in the α-fluorination of acid chlorides. nih.gov This approach could potentially be adapted for α-chlorination.
Potential Metal-Ligand Systems for Asymmetric α-Chlorination:
| Metal | Chiral Ligand Type | Potential Mechanism |
| Palladium, Nickel, Platinum | Chiral Phosphines | Formation of a chiral metal enolate, followed by stereoselective reaction with an electrophilic chlorine source. nih.gov |
| Copper, Rhodium | BOX, PYBOX, BINAP | Lewis acid activation of the substrate or the chlorinating agent within a chiral environment. |
| Titanium, Zinc | TADDOL, BINOL | Formation of chiral Lewis acid complexes that coordinate to the carbonyl group, directing the chlorination. nih.gov |
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com Biocatalysis, the use of natural catalysts like enzymes, offers a green and efficient route to chiral compounds. nih.gov These reactions are typically performed under mild conditions and can exhibit excellent enantioselectivity. dss.go.th
For the synthesis of this compound, a potential biocatalytic approach could involve the use of a halogenating enzyme. While specific enzymes for the direct chlorination of this substrate may not be readily available, related biocatalytic transformations suggest feasibility. For example, enzymes have been used in the synthesis of other chiral chloro-compounds. mdpi.com Another strategy could involve the enzymatic resolution of a racemic mixture of this compound or its ester derivative. A lipase, for instance, could selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.
Examples of Relevant Biocatalytic Processes:
| Enzyme Class | Transformation | Relevance |
| Halogenases | Site-selective halogenation of organic substrates. | Direct enantioselective chlorination of the parent propanoic acid. |
| Lipases/Esterases | Kinetic resolution of racemic esters. | Separation of enantiomers of a this compound ester. |
| Dehydrogenases | Stereoselective reduction of ketones. | Synthesis of chiral precursors. researchgate.net |
These advanced synthetic methodologies provide a powerful toolkit for the preparation of enantiomerically pure this compound, a valuable building block in organic synthesis.
Asymmetric Catalysis in α-Chlorination Reactions
Electrochemical Synthesis of α-Chloropropanoic Acid Derivatives
Electrosynthesis is emerging as a powerful and sustainable alternative to traditional redox reactions in organic chemistry, relying on electrons as clean reagents. acs.orgbeilstein-journals.org The application of electrochemistry to the synthesis of α-chloro carboxylic acids, such as this compound, offers a promising avenue for development.
Recent studies have demonstrated the successful electrocarboxylation of α,α-dichloroarylmethane derivatives to yield α-chloroarylacetic acids. nih.govresearchgate.net This process involves the selective electrochemical reduction of one of two geminal chlorine atoms in the presence of carbon dioxide, showcasing the potential for controlled chlorination at the α-position of a carboxylic acid precursor. nih.gov While this method was applied to α,α-dichlorophenylmethane, the principles could be adapted for substrates leading to the target molecule. researchgate.net
Furthermore, electrochemical methods are utilized for various industrial syntheses, including the production of perfluorinated carboxylic acids through anodic fluorination. scielo.brresearchgate.net Analogously, electrochemical chlorination could be envisioned. A catalyst-free electrochemical chlorination of aminophenol derivatives has been developed using dichloromethane (B109758) as both the solvent and chlorine source. rsc.org In this system, chloride ions are released from the cathodic degradation of the solvent and are subsequently used at the anode to generate active chlorine for the chlorination of the aromatic substrate. rsc.org Such innovative cell designs and reaction conditions could potentially be tailored for the α-chlorination of a suitable propanoic acid precursor. rsc.org
General electrochemical approaches to modifying carboxylic acids and their derivatives are also well-documented. For instance, the anodic oxidation of carboxylic acids, a process first explored by Kolbe, leads to radical decarboxylation and can be controlled to form new carbon-carbon bonds. acs.org Conversely, the monoelectronic reduction of aromatic esters can generate alkyl radicals, demonstrating the versatility of electrochemical methods in manipulating carboxylic acid derivatives. acs.org These fundamental principles form the basis for designing a specific electrochemical route for the α-chlorination required for synthesizing this compound.
Protecting Group Strategies for Complex Syntheses
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups and prevent unwanted side reactions. researchgate.net The target molecule contains a carboxylic acid moiety, which is acidic and susceptible to reaction with basic or nucleophilic reagents. oup.com Therefore, its protection is a critical consideration during synthesis. slideshare.net
The most common strategy for protecting carboxylic acids is to convert them into esters. oup.comslideshare.net This transformation temporarily blocks the acidic proton and reduces the electrophilicity of the carbonyl carbon. oup.com A variety of ester groups are available, and the choice depends on the stability required during subsequent reaction steps and the conditions needed for its eventual removal (deprotection). researchgate.netlibretexts.org
Common Ester Protecting Groups for Carboxylic Acids:
| Protecting Group | Formation Method | Cleavage (Deprotection) Method | Stability Notes |
| Methyl Ester | Reaction with methanol (B129727) in the presence of an acid catalyst. | Saponification with aqueous base (e.g., NaOH) or acid-catalyzed hydrolysis. | Stable to many non-hydrolytic conditions. |
| Benzyl (B1604629) (Bn) Ester | Reaction with benzyl alcohol. | Hydrogenolysis (e.g., H₂, Pd/C), which is a mild method. | Cleavage conditions are orthogonal to many acid/base-labile groups. |
| tert-Butyl (t-Bu) Ester | Reaction with isobutylene (B52900) and an acid catalyst. | Treatment with a strong acid (e.g., trifluoroacetic acid, TFA). | Stable to basic and nucleophilic reagents. |
| Silyl Esters (e.g., TBDMS) | Reaction with a silyl chloride (e.g., TBDMS-Cl). | Treatment with a fluoride (B91410) source (e.g., TBAF) or acid. | Sensitive to acidic conditions and fluoride ions. |
For a synthesis targeting this compound, the carboxylic acid of an intermediate like 3-(4-nitrophenyl)propanoic acid would likely be protected as an ester (e.g., a methyl or benzyl ester) before carrying out the α-chlorination step. This prevents the acidic proton from interfering with the chlorination reagents. After the chlorine atom is successfully introduced, the ester group can be selectively removed by hydrolysis or hydrogenolysis to reveal the final carboxylic acid product. oup.comlibretexts.org This strategy of protection and deprotection allows for a controlled and high-yielding synthetic sequence. researchgate.net
Synthesis and Functionalization of Key Intermediates and Precursors
Preparation of 3-(4-Nitrophenyl)propanoic acid
A common and direct method for its preparation is the nitration of 3-phenylpropanoic acid. This electrophilic aromatic substitution reaction typically involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The propanoic acid side chain is an ortho-, para-director; however, steric hindrance often favors substitution at the para-position, leading to the desired 4-nitro product.
Properties of 3-(4-Nitrophenyl)propanoic acid:
| Property | Value |
| Chemical Formula | C₉H₉NO₄ |
| Molar Mass | 195.17 g/mol |
| IUPAC Name | 3-(4-nitrophenyl)propanoic acid |
| Synonyms | p-Nitrohydrocinnamic acid, 4-Nitrobenzenepropanoic acid |
| CAS Number | 16642-79-8 |
Data sourced from PubChem. nih.gov
Synthesis of 2-Chloro-3-(4-nitrophenyl)prop-2-enal Analogues
The synthesis of analogues provides insight into the reactivity and potential pathways to form the carbon skeleton of the target molecule. A relevant class of analogues are chalcones, which are α,β-unsaturated ketones. These compounds are typically synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. rasayanjournal.co.inwikipedia.org
A specific example is the synthesis of chalcones bearing a 4-nitrophenyl group. These are prepared by reacting a substituted acetophenone (B1666503) with 4-nitrobenzaldehyde (B150856) in the presence of a base like sodium hydroxide (B78521) and a solvent such as ethanol. tsijournals.commdpi.com This reaction proceeds via an aldol (B89426) condensation mechanism, where the base removes an α-hydrogen from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the 4-nitrobenzaldehyde. tsijournals.com The resulting β-hydroxy ketone intermediate readily dehydrates to yield the stable, conjugated chalcone (B49325) product. nih.gov
For instance, the reaction between 2-nitroacetophenone and 4-nitrobenzaldehyde under basic conditions produces (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. mdpi.com This demonstrates the reliability of the Claisen-Schmidt condensation for coupling a 4-nitrophenyl group into a three-carbon chain.
Example Claisen-Schmidt Condensation:
| Reactant A | Reactant B | Catalyst | Product | Yield |
| 4-Hydroxyacetophenone | 4-Nitrobenzaldehyde | Grinding (solvent-free) | 4'-Hydroxy-4-nitro chalcone | 70.63% researchgate.net |
| Acetophenone | 4-Nitrobenzaldehyde | 30% NaOH / Ethanol | 1-Phenyl-3-(4-nitrophenyl)prop-2-en-1-one | High tsijournals.com |
| 2-Nitroacetophenone | 4-Nitrobenzaldehyde | 1.0 M NaOH / Ethanol | (E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 42-90% mdpi.com |
While these examples result in ketones, a similar strategy could be envisioned starting with a chloro-substituted aldehyde or ketone to generate a chlorinated analogue. The α,β-unsaturated system formed is a key structural feature that could potentially be further functionalized to produce the desired propanoic acid derivative.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 4 Nitrophenyl Propanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that serves as a precursor for a variety of derivatives through reactions such as esterification, amide formation, decarboxylation, and reduction.
Esterification of 2-Chloro-3-(4-nitrophenyl)propanoic acid can be achieved through several standard synthetic methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Another effective method is reaction with alkyl halides in the presence of a non-nucleophilic base. This pathway is useful for synthesizing esters from alcohols that are sensitive to strongly acidic conditions. The carboxylic acid is first deprotonated by the base to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide.
The resulting ester derivatives are valuable as intermediates in organic synthesis, often serving as protecting groups for the carboxylic acid or as substrates for further transformations.
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol) | Catalyst/Conditions | Product (Ester Derivative) |
|---|---|---|
| Methanol (B129727) (CH₃OH) | H₂SO₄ (catalytic), heat | Methyl 2-chloro-3-(4-nitrophenyl)propanoate |
| Ethanol (C₂H₅OH) | HCl (gas), heat | Ethyl 2-chloro-3-(4-nitrophenyl)propanoate |
| tert-Butanol ((CH₃)₃COH) | Dicyclohexylcarbodiimide (DCC) | tert-Butyl 2-chloro-3-(4-nitrophenyl)propanoate |
The conversion of this compound into its corresponding amides requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions. This activation is typically accomplished using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
One modern approach involves the in-situ generation of phosphonium salts from reagents like triphenylphosphine (PPh₃) and a halogen source such as N-chlorophthalimide. acs.orgnih.gov These phosphonium salts react with the carboxylate to form an acyloxy-phosphonium intermediate, which is highly reactive towards nucleophilic attack by an amine to form the amide bond. acs.orgnih.gov This method is efficient for a wide range of aliphatic, benzylic, and aromatic carboxylic acids and amines. acs.orgnih.gov Other common coupling agents include carbodiimides (e.g., DCC, EDC) and other phosphonium-based reagents (e.g., BOP, PyBOP). These reactions are fundamental in peptide synthesis and are widely used in medicinal chemistry. nih.gov
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Byproducts | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Inexpensive, but byproduct can be difficult to remove. |
| EDC (Water-soluble carbodiimide) | Water-soluble urea | Byproduct easily removed by aqueous workup. |
| BOP reagent | Hexamethylphosphoramide (HMPA) | Highly efficient, but HMPA is a suspected carcinogen. |
Decarboxylation is the removal of a carboxyl group and the subsequent release of carbon dioxide (CO₂). Simple carboxylic acids like this compound are generally resistant to decarboxylation, which typically requires high temperatures and harsh conditions.
Facile decarboxylation usually occurs when the carboxyl group is beta (β) to another carbonyl group (as in β-keto acids) or a nitro group, which can stabilize the resulting carbanion intermediate through resonance. Since the chloro and nitrophenyl groups in the target molecule are in the alpha (α) and beta (β) positions relative to each other but not in a β-position that would activate decarboxylation of the C1 carboxyl, the molecule does not undergo spontaneous or mild thermal decarboxylation. Forced decarboxylation would likely require extreme conditions, leading to decomposition and a mixture of products. In a related context, the decarboxylation of arylmethylmalonate esters is a key step in the synthesis of some 2-arylpropionic acids. google.com
The carboxylic acid moiety can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.
Reduction to Primary Alcohols: Strong reducing agents are required for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, readily reducing the acid to the corresponding primary alcohol, 2-chloro-3-(4-nitrophenyl)propan-1-ol. docbrown.info The reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum salts and liberate the alcohol. docbrown.info Notably, LiAlH₄ is chemoselective in that it typically does not reduce isolated aromatic rings or non-conjugated carbon-carbon double bonds. docbrown.info Milder reducing agents like sodium borohydride (NaBH₄) are not strong enough to reduce carboxylic acids. docbrown.info More modern methods, such as manganese-catalyzed hydrosilylation, can also achieve this reduction, although the presence of a nitro group can sometimes interfere with such catalytic systems. nih.gov
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, a direct one-step reduction usually proceeds all the way to the primary alcohol. To stop at the aldehyde stage, the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride or an ester. This derivative can then be reduced to the aldehyde using a less reactive, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. This two-step sequence allows for the isolation of 2-chloro-3-(4-nitrophenyl)propanal.
Reactions at the α-Chloro Center
The chlorine atom is located at the α-position to the carboxylic acid, making this center susceptible to nucleophilic attack.
The α-chloro center of this compound is a secondary alkyl halide, which means it can undergo nucleophilic substitution through either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism, or a mixture of both. encyclopedia.pub The specific pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. organic-chemistry.org
The Sₙ2 Pathway: The Sₙ2 mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. youtube.com This "backside attack" results in an inversion of stereochemistry at the chiral center. Sₙ2 reactions are favored by:
Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻).
Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO), which solvate the cation but not the nucleophile, leaving it highly reactive. youtube.com
Lower temperatures .
The presence of the adjacent β-phenyl group can introduce steric hindrance, potentially slowing the rate of Sₙ2 attack.
The Sₙ1 Pathway: The Sₙ1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.com This intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic or partially racemized product. Sₙ1 reactions are favored by:
Weak nucleophiles (e.g., H₂O, ROH), which are often the solvent itself (solvolysis). youtube.com
Polar protic solvents (e.g., water, alcohols), which can stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding. organic-chemistry.org
Higher temperatures .
The stability of the potential secondary carbocation is a key factor. While a neighboring phenyl group can typically stabilize a carbocation through resonance, the strongly electron-withdrawing nitro group (-NO₂) on the phenyl ring significantly destabilizes any positive charge development on the benzylic carbon. This electronic effect strongly disfavors the formation of the carbocation, making the Sₙ1 pathway less likely for this specific substrate compared to a similar compound without the nitro group.
Table 3: Factors Influencing the Nucleophilic Substitution Pathway
| Factor | Favors Sₙ1 | Favors Sₙ2 | Relevance to this compound |
|---|---|---|---|
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary halide; borderline case. Steric hindrance from β-phenyl group disfavors Sₙ2. Electronic destabilization from -NO₂ group disfavors Sₙ1. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, OH⁻) | The choice of nucleophile is a critical experimental variable to control the pathway. |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) | The choice of solvent can be used to direct the reaction towards the desired mechanism. |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | Chloride is a reasonably good leaving group for both pathways. |
Elimination Reactions to Form Unsaturated Systems
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (dehydrohalogenation) to form an unsaturated system. The removal of a proton from the carbon adjacent to the phenyl ring and the expulsion of the chloride ion would result in the formation of a double bond, yielding a derivative of cinnamic acid. The E2 mechanism is most likely, requiring an anti-periplanar arrangement of the proton and the leaving group.
Reductive Dehalogenation Processes
The benzylic chloride in this compound can be removed through reductive dehalogenation. This transformation replaces the carbon-chlorine bond with a carbon-hydrogen bond, effectively reducing the compound to 3-(4-nitrophenyl)propanoic acid. Several methods can achieve this:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com Care must be taken as this method can also reduce the nitro group.
Dissolving Metal Reductions: Systems like zinc dust in acetic acid can effectively reduce the benzylic halide. nih.gov
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride can reduce the halide, they may also reduce the carboxylic acid and nitro group. Milder hydride donors might offer more selectivity.
Transformations of the 4-Nitrophenyl Group
The 4-nitrophenyl group is a key feature of the molecule, and its reactivity is dominated by the strong electron-withdrawing nature of the nitro group.
Reduction of the Nitro Group to Amino and Hydroxylamine Functions
The nitro group of this compound can be readily reduced to an amino group (-NH₂) or a hydroxylamine group (-NHOH). This transformation is significant as it dramatically alters the electronic properties of the aromatic ring, converting a deactivating, meta-directing substituent into an activating, ortho-, para-directing group. masterorganicchemistry.com
Common methods for the reduction of aromatic nitro groups include:
Metal and Acid: A classic and effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comvedantu.comsciencemadness.org
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method for this reduction. nih.govcommonorganicchemistry.comacs.org
Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can also effect the reduction.
The reduction can sometimes be stopped at the intermediate hydroxylamine stage by careful choice of reagents and reaction conditions, such as using zinc dust with ammonium chloride. wikipedia.org
| Reagent System | Primary Product |
| Fe, Sn, or Zn in HCl | Amino group (-NH₂) |
| H₂ with Pd, Pt, or Ni catalyst | Amino group (-NH₂) |
| Zn with NH₄Cl | Hydroxylamine group (-NHOH) |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution, though the reaction is significantly influenced by the existing substituents.
Directing Effects: The nitro group is a powerful deactivating group and a strong meta-director . youtube.comvedantu.comquora.com It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the most favorable site for electrophilic attack. The 2-chloropropanoic acid substituent is also deactivating due to the inductive effect of the chlorine atom, but it is considered an ortho-, para-director . chemistrytalk.orglumenlearning.com
Cross-Coupling Reactions Involving Aromatic Halides (if applicable to modified derivatives)
The structure of this compound contains multiple sites amenable to cross-coupling reactions, particularly in its modified derivatives. The aromatic nitro group and the carboxylic acid function can be transformed into coupling partners.
Modern cross-coupling strategies often focus on using readily available and environmentally benign electrophiles beyond traditional organohalides. Nitroarenes, such as the 4-nitrophenyl moiety in the title compound, represent one such class of accessible feedstock electrophiles. Palladium-catalyzed methodologies, for instance, have been developed for the Suzuki-Miyaura coupling of nitroarenes, proceeding through an oxidative addition of the Ar–NO2 bond. This allows for the direct functionalization of the nitro group, expanding the substrate scope of conventional cross-coupling.
Furthermore, decarboxylative cross-coupling reactions offer a powerful method for forming new carbon-carbon bonds by utilizing carboxylic acids as coupling partners, thereby avoiding the need for often sensitive organometallic reagents. In this approach, the carboxylic acid moiety is converted into a C–H or C–M bond before coupling with an organic halide. Dual catalytic systems, such as those employing Nickel and a photoredox catalyst, have enabled the decarboxylative C(sp³)–C(sp²) coupling between alkyl carboxylic acids and aryl halides. A proposed mechanism for a related nickel/photoredox-catalyzed coupling of aryl carboxylic acids and alkyl alcohols involves the activation of the alcohol and the carboxylic acid, followed by a nickel-mediated decarbonylative bond formation berkeley.edu.
A cooperative palladium/copper catalytic system has also been investigated for the decarboxylative cross-coupling of benzoates with aryl halides. DFT calculations on these systems suggest that the transmetalation step can have a comparably high energy barrier to the decarboxylation step, which was previously thought to be the sole rate-determining step ruhr-uni-bochum.de.
Table 1: Examples of Cross-Coupling Strategies Applicable to Derivatives
| Coupling Strategy | Catalytic System | Reactant Moieties | Bond Formed |
| Denitrative Coupling | Palladium/BrettPhos | Nitroarene + Organoboron | C(sp²)–C(sp²) |
| Decarboxylative Coupling | Nickel/Photoredox | Carboxylic Acid + Aryl Halide | C(sp³)–C(sp²) |
| Decarboxylative Coupling | Copper/Palladium | Benzoate + Aryl Halide | C(sp²)–C(sp²) |
Mechanistic Investigations of Reaction Pathways
Mechanistic studies on compounds structurally related to this compound, particularly those involving the p-nitrophenyl ester or thioester functionalities, provide significant insight into potential reaction pathways.
Kinetic Studies and Reaction Rate Determination
Kinetic investigations into the reactions of p-nitrophenyl esters with various nucleophiles are instrumental in elucidating reaction mechanisms. For example, the reactions of 4-nitrophenyl and 3-nitrophenyl 4-methylphenyl thionocarbonates with secondary alicyclic amines and pyridines have been studied in detail nih.govacs.org.
For the reactions with alicyclic amines, non-linear upward plots of the pseudo-first-order rate coefficient (kobsd) versus amine concentration are observed. This is indicative of a multi-step mechanism likely involving tetrahedral intermediates. In contrast, reactions with pyridines show linear plots of kobsd versus amine concentration, with the slope representing the second-order rate constant (kN). The Brønsted plots (log kN vs. pyridine pKa) for these pyridinolysis reactions are linear, with β values of 0.9 and 1.2 for the 4-nitro and 3-nitro derivatives, respectively nih.govacs.org. These high β values suggest a significant development of positive charge on the nitrogen atom in the transition state, consistent with a rate-determining decomposition of a tetrahedral intermediate nih.govacs.org.
Kinetic studies on the hydrolysis of p-nitrophenyl acetate (B1210297) (PNPA) and p-nitrophenyl benzoate (PNPB) in the presence of oximate nucleophiles and cationic surfactants have also been performed. The observed first-order rate constant increases with surfactant concentration, indicating micellar catalysis researchgate.net.
Table 2: Kinetic Parameters for the Pyridinolysis of Nitrophenyl Thionocarbonates
| Substrate | Brønsted Slope (β) | Mechanistic Implication | Reference |
| 4-Nitrophenyl 4-methylphenyl thionocarbonate | 0.9 | Rate-determining decomposition of T± | nih.govacs.org |
| 3-Nitrophenyl 4-methylphenyl thionocarbonate | 1.2 | Rate-determining decomposition of T± | nih.govacs.org |
Identification of Reaction Intermediates
The kinetic data for reactions of related p-nitrophenyl derivatives strongly support the involvement of tetrahedral intermediates. In the reactions of nitrophenyl thionocarbonates with alicyclic amines, a reaction scheme involving two tetrahedral intermediates, one zwitterionic (T±) and one anionic (T-), is proposed nih.govacs.org. The mechanism involves a kinetically significant proton transfer from the initially formed zwitterionic intermediate to another amine molecule to yield the anionic intermediate nih.govacs.org.
The relative reactivity of different substrates can be explained by the stability and formation rates of these intermediates. The rate coefficient for the formation of the T± intermediate (k₁) is larger for the 4-nitro derivative compared to the 3-nitro isomer. This is attributed to the stronger electron-withdrawing effect of the 4-nitro group, which renders the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack nih.govacs.org.
In other systems, such as the three-component ring transformation of dinitropyridone with ketones, bicyclic intermediates have been isolated and characterized, providing direct evidence for the proposed reaction pathway mdpi.com. While not directly related to the title compound, this illustrates the types of intermediates that can be identified in complex transformations of nitroaromatic compounds.
Transition State Analysis
Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for analyzing transition states and elucidating reaction mechanisms. Theoretical comparisons of the hydrolysis of p-nitrophenyl phosphate and p-nitrophenyl sulfate have been conducted to understand the transition states of phosphoryl and sulfuryl transfer reactions acs.orgscispace.com. These studies generate free energy surfaces to identify transition state geometries and calculate activation barriers.
For the alkaline hydrolysis of p-nitrophenyl acetate, DFT studies have shown that the solvent plays a crucial role in shaping a concerted transition state, where the tetrahedral intermediate represents the transition state rather than a stable intermediate researchgate.net. The inclusion of an explicit solvent cage of water molecules in the calculations was necessary to obtain realistic activation barriers researchgate.net.
The photolysis of 4-nitrophenol (4-NP) has also been studied computationally. The calculations show that the reaction can proceed through different pathways, including the release of NO₂ or NO. The transition state for NO formation was found to be lower in energy than that for NO₂ formation rsc.org.
Table 3: Calculated Transition State Energies for 4-Nitrophenol Photolysis
| Reaction Pathway | Transition State Energy (kcal/mol) | Reference |
| NO Formation | 74.3 | rsc.org |
| NO₂ Formation | 82.0 | rsc.org |
Studies on the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile provide evidence for a catalytic six-membered cyclic transition state, based on Brønsted-type plots, entropy of activation, and deuterium kinetic isotope effects researchgate.net. The formation of such highly structured transition states is associated with significant changes in entropy researchgate.net.
Derivatization and Analogue Synthesis of 2 Chloro 3 4 Nitrophenyl Propanoic Acid
Synthesis of Structurally Modified Derivatives
The chemical architecture of 2-Chloro-3-(4-nitrophenyl)propanoic acid, featuring a reactive α-chloro group, a carboxylic acid handle, and an electron-deficient aromatic ring, provides multiple avenues for structural modification and the synthesis of diverse derivatives.
Thiazolidinone Hybrid Molecules and Related Heterocycles
A significant class of derivatives synthesized from the this compound scaffold involves its conversion into hybrid molecules containing the 4-thiazolidinone (B1220212) ring system. The synthetic pathway typically begins with the transformation of the parent propanoic acid into a key aldehyde intermediate, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, also known as Ciminalum. This intermediate serves as the crucial building block for subsequent heterocyclic synthesis.
The primary method for constructing the thiazolidinone hybrids is the Knoevenagel condensation. This reaction involves the aldehyde group of Ciminalum reacting with the active methylene (B1212753) group at the C-5 position of a substituted 4-thiazolidinone ring. researchgate.netucsb.edu The reaction is typically carried out in acetic acid using sodium acetate (B1210297) as a catalyst, yielding a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives. researchgate.netucsb.edu The versatility of this approach allows for the introduction of various substituents on the thiazolidinone ring, enabling the creation of a library of hybrid molecules. researchgate.net For example, different N-substituted rhodanine (B49660) (2-thioxo-4-thiazolidinone) derivatives can be used as the active methylene component, leading to products with diverse chemical properties. organic-chemistry.org
The synthesis is efficient, with reported yields for the Knoevenagel condensation ranging from 68–83%. ucsb.edu This modular approach has been used to generate a variety of novel hybrid molecules for further study. researchgate.netorganic-chemistry.org
Table 1: Examples of Synthesized 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives
| Starting 4-Thiazolidinone | Resulting Hybrid Molecule Name | Reference |
|---|---|---|
| Rhodanine | 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxothiazolidin-4-one | researchgate.net |
| 3-Aminorhodanine | 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-3-amino-2-thioxothiazolidin-4-one | researchgate.net |
| N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide | 3-Acetamido-5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxothiazolidin-4-one | researchgate.net |
Amino Acid Analogues Derived from the Propanoic Acid Scaffold
The α-chloro substituent in this compound is a key functional group that allows for its conversion into unnatural amino acid analogues. This transformation is typically achieved through a nucleophilic substitution reaction, where the chloride ion is displaced by an amine-containing nucleophile.
This synthetic route provides access to derivatives such as 2-Amino-3-(4-nitrophenyl)propanoic acid, commonly known as 4-nitro-L-phenylalanine (when in the L-configuration). nih.gov This compound and its derivatives are valuable in peptide synthesis and for studying protein structure and function. libretexts.org The reaction involves treating the parent chloro-acid with an amino source, such as ammonia (B1221849) or a protected amine, to replace the chlorine atom with an amino group. This direct conversion makes this compound a practical precursor for these important building blocks. Similarly, reaction with other amines can lead to a wide array of N-substituted amino acid derivatives.
Structure-Reactivity Relationship (SRR) Studies of Derivatives
Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for designing new synthetic transformations and molecules with desired properties.
Influence of Stereochemical Changes on Reactivity
The carbon atom bonded to the chlorine (the α-carbon or C2) is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2-Chloro-3-(4-nitrophenyl)propanoic acid and (S)-2-Chloro-3-(4-nitrophenyl)propanoic acid. The stereochemistry at this center profoundly influences the reactivity and the stereochemical outcome of its derivatization reactions.
In nucleophilic substitution reactions at this chiral center, such as the synthesis of amino acid analogues, the reaction mechanism dictates the stereochemistry of the product. If the reaction proceeds via an S(_N)2 mechanism, it occurs with an inversion of configuration. This means that to synthesize an (S)-amino acid analogue, one must start with the (R)-chloro acid precursor. This stereospecificity is a fundamental principle in asymmetric synthesis. The transition state of the S(_N)2 reaction is sensitive to steric hindrance, and the relative reactivity of diastereomers can differ significantly. For closely related α-halo ketones, reactivity differences of over 60-fold have been observed between stereoisomers. researchgate.net
Conversely, if conditions favor an S(_N)1 mechanism, the reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of the (R) and (S) products. Therefore, controlling the stereochemistry of the starting material and the reaction conditions is essential for synthesizing enantiomerically pure derivatives, which is often critical for their intended applications.
Effects of Substituent Variations on Electronic Properties and Chemical Transformations
The electronic properties of derivatives are heavily influenced by the substituents on the aromatic ring. The nitro group (-NO(_2)) at the para-position of the phenyl ring is a strong electron-withdrawing group. This has several significant effects on the molecule's reactivity:
Activation of the Phenyl Ring: The nitro group deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, although this is less common for this specific scaffold.
Influence on the Propanoic Acid Chain: The electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid proton and the electrophilicity of the carbonyl carbon. More importantly, it can affect the stability of transition states in reactions involving the side chain.
Design and Synthesis of Chemically Active Probes
The functional groups on this compound make it a suitable starting point for the design and synthesis of chemically active probes. These probes are valuable tools for studying biological systems. A typical chemical probe consists of the core molecule of interest, a linker, and a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging).
A general strategy for converting the title compound into a probe involves utilizing the carboxylic acid group as a chemical handle. The synthesis would proceed as follows:
Amide Coupling: The carboxylic acid is activated (e.g., by converting it to an acid chloride or using a coupling agent like HATU) and reacted with a bifunctional linker. The linker typically contains an amine at one end to form a stable amide bond and another functional group (e.g., an azide (B81097) or alkyne for "click" chemistry) at the other end.
Attachment of Reporter Tag: The functionalized intermediate is then reacted with a reporter molecule that has a complementary functional group. For example, an azide-functionalized linker can be coupled to an alkyne-containing biotin or fluorescent dye via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
This modular approach allows for the synthesis of various probes from a single core structure, enabling different types of biochemical experiments.
Advanced Spectroscopic and Stereochemical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy serves as the cornerstone for determining the molecular structure of 2-Chloro-3-(4-nitrophenyl)propanoic acid in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of atomic connectivity and spatial relationships.
One-Dimensional NMR (¹H, ¹³C) for Connectivity and Functional Group Analysis
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the compound's structure by identifying the different chemical environments of the hydrogen and carbon atoms.
The ¹H NMR spectrum reveals distinct signals for each type of proton. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, around 11.0-13.0 ppm. The aromatic protons on the 4-nitrophenyl ring exhibit a characteristic AA'BB' splitting pattern due to the strong electron-withdrawing effect of the nitro group; the two protons ortho to the nitro group are observed as a doublet around 8.25 ppm, while the two meta protons appear as a doublet around 7.55 ppm. The proton on the chiral center, H2 (-CHCl-), is expected to be a triplet around 4.80 ppm, coupling with the adjacent diastereotopic methylene (B1212753) protons (H3). These benzylic methylene protons (-CH₂-Ar) appear as distinct signals, often as a pair of doublet of doublets, due to their different spatial environments relative to the chiral center.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172.0 ppm. The aromatic carbons show distinct shifts, with the carbon bearing the nitro group (C4') at approximately 147.5 ppm and the carbon attached to the methylene group (C1') at around 141.0 ppm. The chiral carbon (C2) resonates in the region of 58.0 ppm, while the benzylic carbon (C3) is found further upfield at about 39.5 ppm.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -COOH | ~12.0 | br s | ~172.0 |
| H2/C2 | ~4.80 | t | ~58.0 |
| H3/C3 | ~3.50, ~3.65 | dd, dd | ~39.5 |
| C1' | - | - | ~141.0 |
| H2'/H6', C2'/C6' | ~7.55 | d | ~130.0 |
| H3'/H5', C3'/C5' | ~8.25 | d | ~124.0 |
| C4' | - | - | ~147.5 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from 1D spectra and probing the molecule's detailed structure and stereochemistry.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. longdom.org A COSY spectrum would show a clear cross-peak between the H2 proton and the two diastereotopic H3 protons, confirming their adjacency. Cross-peaks would also be observed between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of C2, C3, and the aromatic carbons based on their corresponding proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity and is valuable for conformational and stereochemical analysis. NOE correlations between the H2 proton and the aromatic protons could provide insights into the preferred rotational conformation around the C2-C3 bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the precise molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition of this compound (C₉H₈ClNO₄). The calculated exact mass for the [M+H]⁺ ion is 230.0215 for the ³⁵Cl isotope and 232.0185 for the ³⁷Cl isotope. The observation of this isotopic pattern, with a characteristic ~3:1 intensity ratio, is a definitive indicator of the presence of a single chlorine atom in the molecule.
The fragmentation of the molecular ion under electron ionization (EI) or electrospray ionization (ESI) provides valuable structural clues. miamioh.edudocbrown.info Key fragmentation pathways often involve the loss of small, stable neutral molecules or radicals. For carboxylic acids, common fragmentation includes the loss of the carboxyl group. libretexts.org
| m/z (³⁵Cl) | Formula | Identity | Description of Loss |
|---|---|---|---|
| 230.0215 | [C₉H₉ClNO₄]⁺ | [M+H]⁺ | Molecular Ion |
| 212.0110 | [C₉H₇ClNO₃]⁺ | [M+H-H₂O]⁺ | Loss of water |
| 184.0265 | [C₉H₈ClNO₂]⁺ | [M+H-COOH]⁺ | Decarboxylation |
| 136.0393 | [C₇H₆NO₂]⁺ | - | Cleavage of C2-C3 bond |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the connectivity, bond lengths, bond angles, and conformation of this compound.
For a crystalline sample, this analysis would reveal how the molecules pack in the crystal lattice. It is common for carboxylic acids to form hydrogen-bonded dimers. Furthermore, π-π stacking interactions between the electron-deficient nitrophenyl rings could play a significant role in stabilizing the crystal structure.
Crucially, if an enantiomerically pure sample is crystallized, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the chiral center at C2, providing an unequivocal stereochemical assignment.
Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination
Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For acidic compounds like this, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. By achieving baseline separation of the two enantiomers, their relative proportions can be accurately quantified, which is critical in stereoselective synthesis and analysis.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of the (R)- and (S)-enantiomers |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the enantioselective separation of chiral molecules like this compound. The separation mechanism is based on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities.
While specific HPLC chiral separation data for this compound is not extensively documented in publicly available literature, the methodology can be inferred from studies on structurally similar compounds, such as other halogenated and nitrated phenylalkanoic acids. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely successful for resolving a broad range of racemic compounds. For acidic compounds like the target molecule, chiral stationary phases based on macrocyclic glycopeptides (e.g., vancomycin (B549263) or teicoplanin) also offer excellent enantioselectivity due to multiple interaction modes including hydrogen bonding, ionic interactions, and steric hindrance.
A hypothetical HPLC method for the chiral separation of this compound could involve a cellulose-based column. The mobile phase would likely consist of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol), with a small amount of a strong acid (like trifluoroacetic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.
Table 1: Illustrative HPLC Parameters for Chiral Separation of this compound
| Parameter | Value |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
Gas Chromatography (GC) on Chiral Columns
Gas Chromatography (GC) on chiral columns is another powerful technique for the separation of enantiomers. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability. The carboxylic acid group is often converted to a more volatile ester, such as a methyl or ethyl ester.
The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior, a wide range of selectivities can be achieved. The separation mechanism involves the inclusion of the analyte into the cyclodextrin cavity and interactions with the derivatized rim, leading to differential retention times for the enantiomers.
For the methyl ester of this compound, a GC column coated with a derivatized β-cyclodextrin would be a suitable choice. The selection of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation.
Table 2: Representative GC Parameters for Chiral Analysis of Derivatized this compound
| Parameter | Value |
|---|---|
| Analyte | Methyl 2-chloro-3-(4-nitrophenyl)propanoate |
| Column | 25% tert-butyldimethylsilyl-β-cyclodextrin coated on a polysiloxane stationary phase |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C hold for 2 min, ramp to 220 °C at 5 °C/min, hold for 10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational structure of this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. The broad O-H stretching vibration of the carboxylic acid group is expected in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group will appear as a strong band around 1700 cm⁻¹. The presence of the nitro group (NO₂) will be indicated by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-Cl stretching vibration usually appears in the fingerprint region, between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are expected to produce strong Raman signals. The C-Cl bond also typically gives a noticeable Raman peak. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Conformational insights can be gained by analyzing shifts in the vibrational frequencies, which can be influenced by factors such as intermolecular hydrogen bonding and the rotational orientation of different parts of the molecule.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak |
| Carboxylic Acid (C=O) | Stretching | ~1700 (strong) | Moderate |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 (strong) | Moderate |
| Nitro (NO₂) | Symmetric Stretch | ~1340 (strong) | Strong |
| Aromatic (C=C) | Stretching | 1600-1450 (multiple bands) | Strong |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the geometric and electronic properties of organic molecules. For 2-chloro-3-(4-nitrophenyl)propanoic acid, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
A key aspect of DFT analysis is the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and the electronic transitions it can undergo. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Electronic Properties from a Hypothetical DFT Calculation
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Electron donating ability |
| LUMO Energy | (Value in eV) | Electron accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Chemical reactivity and stability |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations would be used to obtain precise values for properties such as total energy, ionization potential, electron affinity, and vibrational frequencies. These calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computed structure.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis is crucial for understanding a molecule's physical and biological properties.
This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. By systematically rotating key dihedral angles and calculating the energy at each step, a potential energy surface can be mapped out. This analysis would reveal the most stable conformations and the energy barriers for rotation between them. The presence of a chiral center in the molecule also means that the relative stability of its stereoisomers (enantiomers and diastereomers) could be assessed computationally.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the transformation of reactants to products.
For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides critical information about the geometry of the reacting species at the point of maximum energy. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This activation energy is a key factor in determining the reaction rate.
Table 2: Hypothetical Reaction Energetics
| Parameter | Predicted Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | (Value) | The energy barrier for the reaction to occur. |
Note: The values in this table are hypothetical and would need to be determined by specific reaction modeling.
Reaction Pathway Mapping
By calculating the Gibbs free energy of activation for various potential routes, researchers can predict the most likely reaction mechanism. For instance, in the synthesis of similar compounds, computational models have been used to explore different pathways, such as cycloaddition processes or rearrangement reactions. mdpi.com These models can help in optimizing reaction conditions by providing insights into the energy barriers that need to be overcome.
A hypothetical reaction pathway for the formation of a derivative from this compound could be computationally modeled to determine its feasibility. The energy changes along the reaction coordinate would be calculated to identify the transition states and any intermediates.
Table 1: Hypothetical Calculated Energy Profile for a Reaction Involving this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +25.4 |
| 3 | Intermediate | -5.2 |
| 4 | Transition State 2 | +15.8 |
| 5 | Products | -12.7 |
Note: The data in this table is illustrative and intended to represent typical results from DFT calculations on reaction pathways.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules. For this compound, methods like DFT and ab initio Hartree-Fock can be employed to calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnih.gov These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure. nih.gov
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net For instance, the B3LYP functional is commonly used in DFT calculations for its good balance of accuracy and computational cost in predicting vibrational spectra of organic compounds. researchgate.netresearchgate.net The calculated vibrational frequencies are often scaled to better match experimental data. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Method | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | B3LYP/6-31G(d) | 4.8 (CH-Cl) |
| ¹³C NMR Chemical Shift (ppm) | B3LYP/6-31G(d) | 55.2 (CH-Cl) |
| IR Vibrational Frequency (cm⁻¹) | B3LYP/6-31G(d) | 1720 (C=O stretch) |
| IR Vibrational Frequency (cm⁻¹) | B3LYP/6-31G(d) | 1525 (NO₂ asym. stretch) |
| IR Vibrational Frequency (cm⁻¹) | B3LYP/6-31G(d) | 1345 (NO₂ sym. stretch) |
Note: The data in this table is illustrative and based on typical computational outputs for similar organic molecules.
In Silico Assessment of Chemical Reactivity and Selectivity
In silico methods are widely used to assess the chemical reactivity and selectivity of molecules. For this compound, this involves the calculation of various molecular properties and reactivity descriptors using computational tools. manipal.edu Frontier Molecular Orbital (FMO) theory is a key component of these assessments, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. uaeu.ac.aeeurjchem.com
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.com A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.netmanipal.edu Other global reactivity descriptors that can be calculated include electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. These maps are valuable for predicting how the molecule will interact with other reagents.
Table 3: Calculated Reactivity Descriptors for this compound
| Descriptor | Method | Value (eV) |
| HOMO Energy | B3LYP/6-311G | -7.25 |
| LUMO Energy | B3LYP/6-311G | -3.15 |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311G | 4.10 |
| Electronegativity (χ) | B3LYP/6-311G | 5.20 |
| Chemical Hardness (η) | B3LYP/6-311G | 2.05 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar aromatic compounds.
Applications in Advanced Organic Synthesis Research
Role as a Chiral Synthon in Asymmetric Synthetic Strategies
While direct applications of 2-Chloro-3-(4-nitrophenyl)propanoic acid as a chiral synthon in asymmetric synthesis are not extensively documented in readily available literature, its structural motifs are present in various chiral building blocks used in enantioselective synthesis. The principles of asymmetric synthesis often rely on the use of chiral molecules to introduce stereocenters with high selectivity. Chiral propanoic acid derivatives, particularly those with functional groups amenable to transformation, are fundamental in this regard.
For instance, the asymmetric synthesis of complex molecules often employs chiral synthons derived from amino acids or other naturally occurring chiral molecules. (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, a close analogue of the title compound, is a derivative of the amino acid phenylalanine and is utilized in peptide synthesis and as a chiral building block. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used to construct more complex chiral structures.
The chloro-substituent at the C-2 position of this compound offers a handle for nucleophilic displacement, which can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nucleophile. This reactivity is crucial for the stereocontrolled synthesis of more complex chiral molecules.
Table 1: Key Features of this compound as a Potential Chiral Synthon
| Feature | Description | Potential Application in Asymmetric Synthesis |
| Chiral Center | The C-2 carbon is a stereocenter. | Can be used to introduce a specific stereochemistry in a target molecule. |
| Chloro Substituent | A good leaving group for nucleophilic substitution. | Allows for the introduction of various functional groups with stereocontrol. |
| Carboxylic Acid | Can be activated for coupling reactions. | Enables peptide bond formation or esterification with other chiral molecules. |
| Nitrophenyl Group | Electron-withdrawing and can be reduced to an amine. | Modifies the reactivity of the molecule and provides a site for further elaboration. |
Use as an Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly those with potential biological activity. Its utility is demonstrated in the preparation of various derivatives that are precursors to larger, more intricate structures.
One notable application is in the synthesis of pharmaceutical intermediates. The structural framework of the molecule is found in compounds investigated for various therapeutic properties. For example, derivatives of 3-(nitrophenyl)propanoic acid have been used to synthesize compounds with antimicrobial and other biological activities. The chloro- and nitro-functionalized propanoic acid backbone provides a scaffold that can be readily modified to generate libraries of compounds for biological screening. The synthesis of such intermediates is a critical step in the drug discovery process, enabling the exploration of structure-activity relationships.
Precursor for Novel Heterocyclic Systems
The reactivity of the functional groups in this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic systems. The carboxylic acid can participate in condensation reactions, while the chloro group can be displaced by nucleophiles, and the nitro group can be reduced and involved in cyclization reactions.
A specific example of its use is in the synthesis of thiazolidinone derivatives. A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones have been synthesized. nih.gov These compounds, which are hybrid molecules of ciminalum and thiazolidinone, have been evaluated for their anticancer activity. nih.gov The synthesis of these complex heterocyclic systems highlights the role of this compound derivatives as key building blocks.
The general strategies for the synthesis of nitrogen-containing heterocycles, such as pyridines and pyrimidines, often involve the condensation of dicarbonyl compounds or their equivalents with amines or amidines. While direct synthesis from this compound is not explicitly detailed, its derivatives, after suitable modification, could serve as precursors in such cyclization reactions. For example, reduction of the nitro group to an amine, followed by intramolecular or intermolecular condensation, could lead to the formation of various heterocyclic rings.
Table 2: Examples of Heterocyclic Systems Potentially Derived from this compound
| Heterocyclic System | Potential Synthetic Strategy |
| Thiazolidinones | Condensation of a derivative with a sulfur-containing nucleophile. |
| Pyridines | Reduction of the nitro group and subsequent condensation with a 1,5-dicarbonyl compound. |
| Pyrimidines | Conversion to a β-amino acid derivative followed by condensation with a suitable three-carbon unit. |
| Pyrroles | Reaction of an activated form of the carboxylic acid with a β-amino ketone. |
Development of Novel Catalytic Systems Utilizing Derivatives
While there is no direct evidence of this compound itself being used in the development of catalytic systems, its derivatives possess functionalities that are commonly found in ligands for metal-based catalysts. The carboxylic acid group and the potential for introducing other coordinating groups, such as an amino group via reduction of the nitro group, make its derivatives attractive candidates for ligand synthesis.
Metal complexes with chiral ligands are extensively used in asymmetric catalysis to produce enantiomerically enriched products. Ligands derived from amino acids are particularly effective in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond-forming reactions, and oxidations. The synthesis of chiral ligands from derivatives of this compound could lead to the development of new catalysts with unique reactivity and selectivity. For instance, a chiral amino acid derived from this compound could be used to synthesize a chiral Schiff base ligand, which can then be complexed with a transition metal to form a catalyst for asymmetric synthesis.
Table 3: Potential Catalytic Applications of Derivatives
| Derivative Type | Potential Ligand Class | Metal | Potential Catalytic Reaction |
| Chiral amino acid | Amino acid, Schiff base | Rh, Ru, Pd, Cu | Asymmetric hydrogenation, C-C coupling |
| Hydroxy acid | Alkoxide | Ti, Al | Asymmetric epoxidation, aldol (B89426) reactions |
| Dicarboxylic acid | Carboxylate | Mo, V | Asymmetric oxidation |
Application as an Acylating or Alkylating Agent in Organic Transformations
The chemical structure of this compound suggests its potential as both an acylating and an alkylating agent in organic transformations.
As an Acylating Agent:
The carboxylic acid functional group can be activated to form a more reactive species, such as an acyl chloride, anhydride (B1165640), or ester. This activated form can then be used to acylate a variety of nucleophiles, including alcohols, amines, and arenes (via Friedel-Crafts acylation). The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. organic-chemistry.org The reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. byjus.comsigmaaldrich.com The acylium ion generated in situ acts as the electrophile that attacks the aromatic ring. youtube.com
As an Alkylating Agent:
The presence of a chlorine atom at the α-position to the carbonyl group makes this compound a potential alkylating agent. The chloro group is a good leaving group, and the adjacent electron-withdrawing carbonyl and nitrophenyl groups can activate it towards nucleophilic substitution. This is analogous to the reactivity of α-halo ketones and esters, which are commonly used as alkylating agents. In a Friedel-Crafts alkylation, an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid to form an alkylated aromatic compound. byjus.commasterorganicchemistry.com While direct Friedel-Crafts alkylation with this specific acid is not commonly reported, its ester or other derivatives could potentially undergo such reactions.
Table 4: Potential Acylation and Alkylation Reactions
| Reaction Type | Reactant | Reagent/Catalyst | Product |
| Acylation | Alcohol | Acid chloride of title compound | Ester |
| Amine | Acid chloride of title compound | Amide | |
| Benzene (B151609) | Acid chloride of title compound / AlCl₃ | Aryl ketone | |
| Alkylation | Thiol | 2-Chloro-3-(4-nitrophenyl)propanoate | Thioether |
| Phenol | 2-Chloro-3-(4-nitrophenyl)propanoate | Aryl ether |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Microreactor Technologies
The synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid and its derivatives is primed for a paradigm shift with the adoption of flow chemistry and microreactor technologies. These approaches offer substantial improvements over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly for reactions involving hazardous intermediates or exothermic steps. uni-mainz.despringernature.comrsc.org
Continuous-flow systems can facilitate the synthesis of α-halo acids, a class to which this compound belongs, with greater efficiency and safety. wikipedia.org The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that are often inaccessible in batch reactors. uni-mainz.demdpi.com For instance, the halogenation step in the synthesis of α-chloro acids could be performed with enhanced selectivity and reduced byproduct formation.
Future research will likely focus on developing integrated, multi-step flow syntheses of this compound and its derivatives. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline purification processes. researchgate.net The ability to safely handle reactive intermediates in continuous flow also opens up possibilities for novel synthetic routes that are not feasible in batch.
Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Halogenated Carboxylic Acids
| Feature | Batch Processing | Flow Chemistry/Microreactors |
| Heat Transfer | Limited, potential for thermal runaways | Excellent, precise temperature control |
| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |
| Safety | Higher risk with hazardous reagents | Minimized quantities of hazardous materials at any given time |
| Scalability | Often requires re-optimization | Scalable by numbering-up or longer run times |
| Control | Less precise control over reaction parameters | Precise control over residence time, temperature, and pressure |
Chemoinformatics and Machine Learning for Synthesis Design and Prediction
The fields of chemoinformatics and machine learning are set to revolutionize the synthesis and derivatization of this compound. By leveraging large datasets of chemical reactions, machine learning algorithms can predict optimal reaction conditions, including catalysts, solvents, and temperatures, thereby accelerating research and development. nih.govchemintelligence.comnih.govbeilstein-journals.org
For a given transformation, such as the α-chlorination of a β-aryl propanoic acid, a neural network model could be trained on existing literature data to suggest the most effective reagents and conditions with a high degree of accuracy. nih.gov This predictive power can significantly reduce the number of experiments required, saving time and resources.
Furthermore, chemoinformatics tools can be employed in the design of novel derivatives of this compound with desired properties. By analyzing structure-activity relationships (SAR), these computational methods can identify modifications to the parent molecule that are likely to enhance its biological activity or other characteristics. This data-driven approach to molecular design is becoming increasingly integral to modern drug discovery and materials science.
Exploration of Green Chemistry Principles in Synthesis and Derivatization
The synthesis and derivatization of this compound are ripe for innovation guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com Future research will likely focus on developing more environmentally benign synthetic routes.
Key areas for the application of green chemistry to this compound include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the improvement of atom economy. For example, exploring aqueous-based reaction media or biodegradable solvents could significantly reduce the environmental impact of the synthesis. The use of plant extracts for the synthesis of related compounds is also an area of growing interest. ejcmpr.com
Moreover, the derivatization of the nitro group on the phenyl ring could be achieved through greener reduction methods, potentially employing catalytic hydrogenation with non-precious metal catalysts or electrochemical methods. cardiff.ac.uk Such approaches would offer a more sustainable alternative to traditional reducing agents that generate significant waste.
Development of Novel Organocatalytic and Photoredox Catalytic Transformations
Recent advances in organocatalysis and photoredox catalysis offer exciting new possibilities for the synthesis and functionalization of this compound. These catalytic methods often proceed under mild conditions and can provide access to novel chemical reactivity.
Organocatalysis, which utilizes small organic molecules as catalysts, could be employed for the enantioselective synthesis of chiral derivatives of this compound. For instance, the asymmetric α-halogenation of related β-dicarbonyl compounds has been successfully achieved using organocatalysts, suggesting a potential route to chiral α-halo-β-aryl carboxylic acids. nih.govacs.org
Visible-light photoredox catalysis, which uses light energy to drive chemical reactions, opens up new avenues for the derivatization of this compound. chemrxiv.org For example, the chloro and nitro functionalities could be targeted for carbon-carbon or carbon-heteroatom bond formation under mild, light-mediated conditions. The photochemical rearrangement of α-chloro-propiophenones to α-arylpropanoic acids suggests that light-induced transformations of this compound could lead to interesting and useful products. researchgate.net
Design of Chemically Active Probes for Mechanistic Studies
Derivatives of this compound could serve as valuable scaffolds for the design of chemically active probes to investigate biological processes and reaction mechanisms. Activity-based probes (ABPs) are powerful tools for studying enzyme function and identifying new drug targets. rsc.orgnih.gov
By incorporating a reactive group (a "warhead") and a reporter tag (such as a fluorophore or a biotin (B1667282) moiety) onto the this compound framework, it may be possible to create probes that covalently modify the active site of specific enzymes. The design of such probes would be guided by the structural features of the target enzyme's active site. nih.gov
Furthermore, isotopically labeled versions of this compound could be synthesized to facilitate mechanistic studies of its reactions. For example, kinetic isotope effect studies could provide detailed insights into the transition states of reactions involving the cleavage of the C-Cl bond or transformations of the carboxylic acid group. Such mechanistic understanding is crucial for the rational design of new reactions and catalysts. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-(4-nitrophenyl)propanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Nucleophilic substitution : React 3-(4-nitrophenyl)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions at 60–80°C for 4–6 hours. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Typical yields: 65–75% .
- Friedel-Crafts acylation : Use 4-nitrophenylacetic acid with chloroacetyl chloride in the presence of AlCl₃ as a catalyst. Optimize solvent (e.g., dichloromethane vs. nitrobenzene) to avoid side reactions. Post-reaction, hydrolyze the intermediate under acidic conditions (HCl, reflux) to obtain the final product .
- Key variables : Temperature, solvent polarity, and catalyst loading significantly impact yield. For example, excess AlCl₃ may lead to over-chlorination, reducing purity .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Q. What are the stability considerations for this compound under laboratory storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation. Decomposition products (e.g., nitrophenols) can be detected via HPLC after 30 days of light exposure .
- Moisture : The carboxylic acid group is hygroscopic. Use desiccants (silica gel) and airtight containers to avoid hydrolysis to 3-(4-nitrophenyl)propanoic acid .
- Thermal stability : Decomposes above 150°C (DSC data), releasing NO₂ and HCl gases. Avoid heating without inert atmosphere .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps. The chloro group’s electrophilicity (Mulliken charge: –0.25 e) makes it susceptible to SN2 attacks .
- Reactivity trends : Compare activation energies for substitution at Cl vs. nitro group reduction. Solvent effects (PCM model) show polar aprotic solvents (DMF) lower transition state energy by 15–20 kJ/mol .
- Validation : Correlate computational results with experimental kinetics (e.g., rate constants for hydrolysis in NaOH) .
Q. How to resolve contradictions between spectral data and expected structure (e.g., unexpected NOE correlations)?
Methodological Answer:
- Troubleshooting steps :
- Re-run NMR with higher field strength (600 MHz) to resolve overlapping signals.
- Perform H-C HSQC to assign ambiguous protons. For example, a NOE correlation between CH₂Cl and aromatic protons suggests steric hindrance altering conformation .
- Validate via X-ray crystallography (if crystals form). Compare bond lengths (C-Cl: ~1.79 Å) and dihedral angles with DFT predictions .
- Common pitfalls : Impurities from incomplete synthesis (e.g., residual AlCl₃) can distort NMR shifts. Use EDTA washes to remove metal ions .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
Methodological Answer:
- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of a prochiral ketone precursor. Enantiomeric excess (ee) >90% achieved at 50 bar H₂ .
- Resolution techniques : Employ chiral HPLC (Chiralpak AD-H column, hexane/ethanol 95:5) to separate enantiomers. Retention times differ by 1.2 minutes .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra (λmax ~245 nm) with computed spectra .
Q. How to design assays for evaluating its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Target selection : Test against nitroreductases (e.g., E. coli NfsB) due to the nitro group’s redox activity. Use UV-Vis to monitor NADPH oxidation at 340 nm .
- IC₅₀ determination : Prepare 10-dose dilution series (1 nM–100 µM). Fit data to Hill equation; typical IC₅₀: 12.3 ± 1.5 µM .
- Control experiments : Include 3-(4-nitrophenyl)propanoic acid to isolate the chloro group’s contribution to inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
